Cas no 1049131-03-4 ((1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine)

(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
- [1-(4-methoxyphenyl)-5-methyltriazol-4-yl]methanamine
-
- MDL: MFCD11574712
- インチ: 1S/C11H14N4O/c1-8-11(7-12)13-14-15(8)9-3-5-10(16-2)6-4-9/h3-6H,7,12H2,1-2H3
- InChIKey: QGGNLTHKPPJUFS-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)N1C(C)=C(CN)N=N1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 218
- XLogP3: 0.6
- トポロジー分子極性表面積: 66
(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264979-0.5g |
[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanamine |
1049131-03-4 | 0.5g |
$630.0 | 2023-09-14 | ||
Enamine | EN300-264979-10.0g |
[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanamine |
1049131-03-4 | 10g |
$2823.0 | 2023-04-24 | ||
Life Chemicals | F1907-0305-10g |
(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine |
1049131-03-4 | 95%+ | 10g |
$2512.0 | 2023-09-07 | |
Enamine | EN300-264979-0.05g |
[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanamine |
1049131-03-4 | 0.05g |
$551.0 | 2023-09-14 | ||
Enamine | EN300-264979-2.5g |
[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanamine |
1049131-03-4 | 2.5g |
$1287.0 | 2023-09-14 | ||
Life Chemicals | F1907-0305-0.25g |
(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine |
1049131-03-4 | 95%+ | 0.25g |
$539.0 | 2023-09-07 | |
Enamine | EN300-264979-1g |
[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanamine |
1049131-03-4 | 1g |
$656.0 | 2023-09-14 | ||
Enamine | EN300-264979-1.0g |
[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanamine |
1049131-03-4 | 1g |
$656.0 | 2023-04-24 | ||
Enamine | EN300-264979-5.0g |
[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanamine |
1049131-03-4 | 5g |
$1903.0 | 2023-04-24 | ||
TRC | M130941-1g |
(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine |
1049131-03-4 | 1g |
$ 660.00 | 2022-06-04 |
(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine 関連文献
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamineに関する追加情報
Chemical Profile of (1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine (CAS No. 1049131-03-4)
Compound CAS No. 1049131-03-4, identified by the systematic name (1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine, represents a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and therapeutic potential. The presence of functional groups such as the methoxyphenyl moiety and the methyl-substituted triazole ring contributes to its unique chemical properties and reactivity, making it a subject of considerable interest in synthetic and applied chemistry.
The structure of this compound encompasses a benzene ring substituted with a methoxy group at the fourth position, linked to a triazole ring at the fifth position. The triazole ring itself is further substituted with a methyl group at the fourth position and an amine group at the first position. This specific arrangement of atoms and functional groups imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The amine group, in particular, serves as a key pharmacophore, enabling hydrogen bonding interactions with various biomolecules.
In recent years, there has been growing interest in exploring the pharmacological properties of triazole derivatives due to their potential applications in treating a wide range of diseases. The methoxyphenyl moiety enhances lipophilicity, facilitating cellular uptake and membrane permeability, while the triazole ring provides stability and modulates reactivity. These characteristics make this compound an attractive candidate for further investigation in drug discovery programs.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with inflammation and immune response. Studies have shown that triazole derivatives can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators. By inhibiting these enzymes, the compound may exhibit anti-inflammatory effects, making it a promising candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, the amine group in this molecule suggests potential interactions with receptors and ion channels involved in pain perception and neurotransmission. Preclinical studies have indicated that similar amine-containing compounds can modulate neurotransmitter release and receptor activity, leading to analgesic effects. Further research is needed to elucidate the precise mechanisms through which this compound exerts its pharmacological effects, but preliminary data suggest that it may offer therapeutic benefits in pain management.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the methoxyphenyl group and cycloaddition reactions to form the triazole ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve regioselective functionalization. The development of efficient synthetic routes is crucial for scaling up production and conducting extensive pharmacological evaluations.
In conclusion, (1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine (CAS No. 1049131-03-4) represents a structurally intriguing molecule with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery efforts aimed at treating inflammation-related diseases and pain conditions. Continued research into its pharmacological properties will provide valuable insights into its therapeutic potential and pave the way for novel therapeutic interventions.
1049131-03-4 ((1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine) Related Products
- 1895278-04-2(tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate)
- 2227913-76-8(rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine)
- 2229539-59-5(methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate)
- 2171160-65-7(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid)
- 2743434-17-3(2-{1H,3H-furo[3,4-c]pyridin-3-yl}acetic acid)
- 1804412-18-7(7-(Trifluoromethyl)benzo[d]oxazole-2-methanol)
- 1220021-42-0(3-Azetidinyl cyclopentanecarboxylate)
- 2229101-56-6(2-(2,6-difluoro-3-nitrophenyl)-2,2-difluoroethan-1-amine)
- 1806592-71-1(Ethyl 2-(carboxy(hydroxy)methyl)-6-(2-chloropropanoyl)benzoate)
- 1540-34-7(3-Ethyl-2,4-pentanedione)




